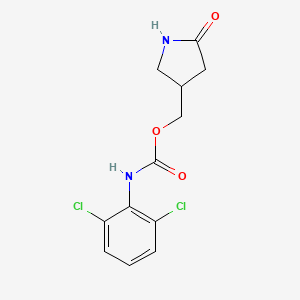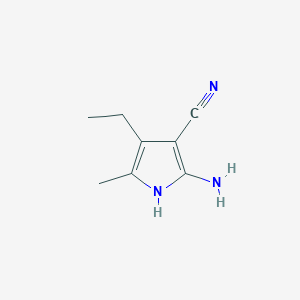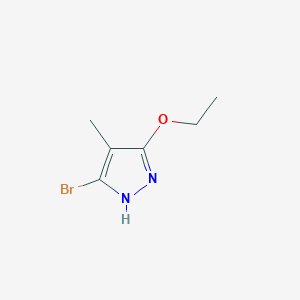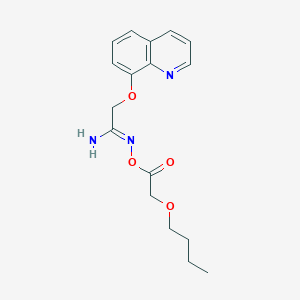
(5-Oxopyrrolidin-3-yl)methyl (2,6-dichlorophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Oxopyrrolidin-3-yl)methyl (2,6-dichlorophenyl)carbamate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrrolidinone ring attached to a dichlorophenyl carbamate group, making it an interesting subject for chemical and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Oxopyrrolidin-3-yl)methyl (2,6-dichlorophenyl)carbamate typically involves the cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines. This reaction is often carried out by heating without a solvent or refluxing in ethanol (EtOH) or isopropanol (i-PrOH) with a catalytic amount of glacial acetic acid (HOAc) . The resulting compounds are usually isolated in good yields and are characterized by their solubility in organic solvents like ethanol and acetonitrile (MeCN).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Oxopyrrolidin-3-yl)methyl (2,6-dichlorophenyl)carbamate can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Substitution reactions often involve nucleophiles or electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
(5-Oxopyrrolidin-3-yl)methyl (2,6-dichlorophenyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: Its unique structure makes it a candidate for developing new materials with specific properties.
Mécanisme D'action
The mechanism by which (5-Oxopyrrolidin-3-yl)methyl (2,6-dichlorophenyl)carbamate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as GABA receptors and histamine-N-methyl transferase . These interactions can lead to various pharmacological effects, including analgesia and anxiolysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: These compounds share a similar pyrrolidinone structure and have been studied for their biological activities.
6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides: These compounds also feature a pyrrolidinone ring and have been synthesized for medicinal chemistry applications.
Uniqueness
What sets (5-Oxopyrrolidin-3-yl)methyl (2,6-dichlorophenyl)carbamate apart is its specific combination of a pyrrolidinone ring with a dichlorophenyl carbamate group. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research.
Propriétés
Numéro CAS |
88016-04-0 |
|---|---|
Formule moléculaire |
C12H12Cl2N2O3 |
Poids moléculaire |
303.14 g/mol |
Nom IUPAC |
(5-oxopyrrolidin-3-yl)methyl N-(2,6-dichlorophenyl)carbamate |
InChI |
InChI=1S/C12H12Cl2N2O3/c13-8-2-1-3-9(14)11(8)16-12(18)19-6-7-4-10(17)15-5-7/h1-3,7H,4-6H2,(H,15,17)(H,16,18) |
Clé InChI |
PXAZVSKVUSEBST-UHFFFAOYSA-N |
SMILES canonique |
C1C(CNC1=O)COC(=O)NC2=C(C=CC=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,1'-(1,2-Ethynediyl)bis[benzene]]bis[(4-methylphenyl)diphenylphosphine]platinum](/img/structure/B12878612.png)



![N-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-amine](/img/structure/B12878653.png)
![4-Quinolinamine, N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-(3-methylphenyl)-](/img/structure/B12878654.png)
![1-(4-methylphenyl)-2-[2-[(E)-2-phenylethenyl]-1,3-oxazol-5-yl]ethanone](/img/structure/B12878659.png)
![1-(Dichloromethyl)dibenzo[b,d]furan](/img/structure/B12878660.png)


![1-[5-(4-Chlorobenzoyl)-1H-pyrrol-3-yl]-2-(diethylamino)ethan-1-one](/img/structure/B12878669.png)
![1,3,4,6,7,9-Hexabromodibenzo[b,d]furan](/img/structure/B12878681.png)


